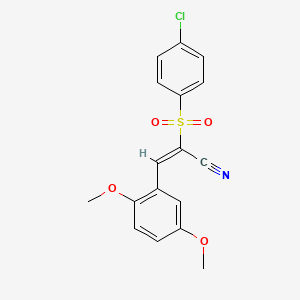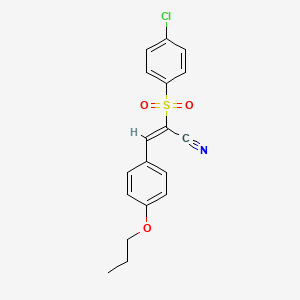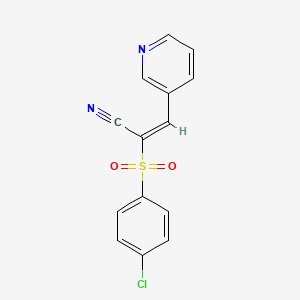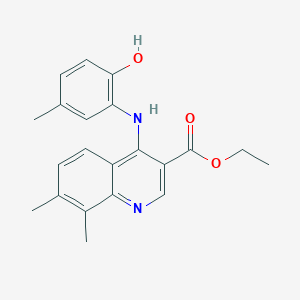![molecular formula C26H22BrN3O2 B7746742 (E)-3-(4-((4-bromobenzyl)oxy)-3-methoxyphenyl)-2-(1-ethyl-1H-benzo[d]imidazol-2-yl)acrylonitrile](/img/structure/B7746742.png)
(E)-3-(4-((4-bromobenzyl)oxy)-3-methoxyphenyl)-2-(1-ethyl-1H-benzo[d]imidazol-2-yl)acrylonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(4-((4-bromobenzyl)oxy)-3-methoxyphenyl)-2-(1-ethyl-1H-benzo[d]imidazol-2-yl)acrylonitrile is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound features a complex structure with multiple functional groups, making it an interesting subject for chemical synthesis and reactivity studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-((4-bromobenzyl)oxy)-3-methoxyphenyl)-2-(1-ethyl-1H-benzo[d]imidazol-2-yl)acrylonitrile typically involves several steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative under acidic conditions.
Introduction of the ethyl group: Alkylation of the benzimidazole nitrogen with ethyl halides in the presence of a base.
Synthesis of the acrylonitrile moiety: This involves the Knoevenagel condensation of the benzimidazole derivative with a suitable aldehyde and malononitrile in the presence of a base.
Formation of the (E)-3-(4-((4-bromobenzyl)oxy)-3-methoxyphenyl) group: This step involves the etherification of 4-bromobenzyl alcohol with 3-methoxyphenol, followed by coupling with the acrylonitrile derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-(4-((4-bromobenzyl)oxy)-3-methoxyphenyl)-2-(1-ethyl-1H-benzo[d]imidazol-2-yl)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy and benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to an amine or amide.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide, sodium methoxide, or primary amines in the presence of a suitable base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines or amides.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: As a potential lead compound for the development of new drugs targeting specific biological pathways.
Materials Science: As a building block for the synthesis of novel polymers or materials with unique properties.
Chemical Research: As a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Mecanismo De Acción
The mechanism of action of (E)-3-(4-((4-bromobenzyl)oxy)-3-methoxyphenyl)-2-(1-ethyl-1H-benzo[d]imidazol-2-yl)acrylonitrile would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-3-(4-((4-chlorobenzyl)oxy)-3-methoxyphenyl)-2-(1-ethyl-1H-benzo[d]imidazol-2-yl)acrylonitrile
- (E)-3-(4-((4-fluorobenzyl)oxy)-3-methoxyphenyl)-2-(1-ethyl-1H-benzo[d]imidazol-2-yl)acrylonitrile
- (E)-3-(4-((4-methylbenzyl)oxy)-3-methoxyphenyl)-2-(1-ethyl-1H-benzo[d]imidazol-2-yl)acrylonitrile
Uniqueness
The uniqueness of (E)-3-(4-((4-bromobenzyl)oxy)-3-methoxyphenyl)-2-(1-ethyl-1H-benzo[d]imidazol-2-yl)acrylonitrile lies in the presence of the bromine atom, which can participate in unique chemical reactions and interactions
Propiedades
IUPAC Name |
(E)-3-[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-2-(1-ethylbenzimidazol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22BrN3O2/c1-3-30-23-7-5-4-6-22(23)29-26(30)20(16-28)14-19-10-13-24(25(15-19)31-2)32-17-18-8-11-21(27)12-9-18/h4-15H,3,17H2,1-2H3/b20-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYNGQOAZYARLAT-XSFVSMFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C(=CC3=CC(=C(C=C3)OCC4=CC=C(C=C4)Br)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=CC=CC=C2N=C1/C(=C/C3=CC(=C(C=C3)OCC4=CC=C(C=C4)Br)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-2-(benzenesulfonyl)-3-[4-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)phenyl]prop-2-enenitrile](/img/structure/B7746660.png)
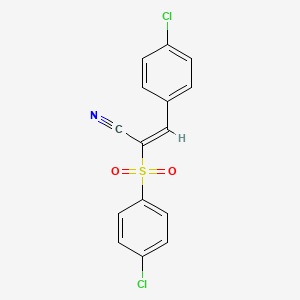

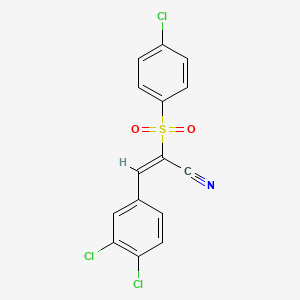
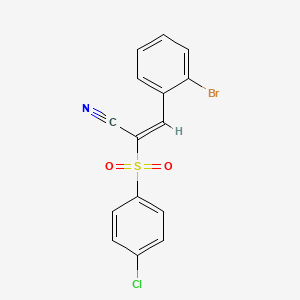
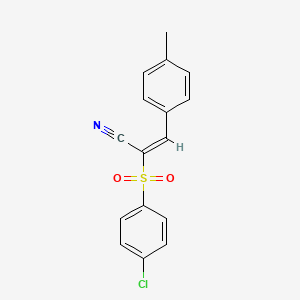
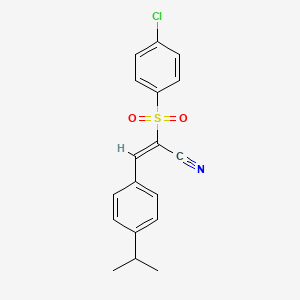
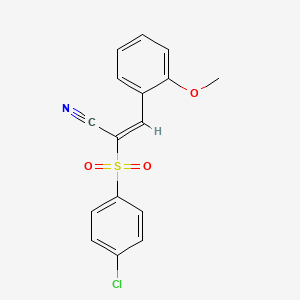
![(E)-2-(4-chlorophenyl)sulfonyl-3-[2-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-enenitrile](/img/structure/B7746708.png)
![(E)-3-[2-[(4-bromophenyl)methoxy]phenyl]-2-(4-chlorophenyl)sulfonylprop-2-enenitrile](/img/structure/B7746709.png)
